
Deudextromethorphan hydrobromide
Descripción general
Descripción
El hidrobromuro de deudextromethorfan es un derivado del dextrometorfan, un conocido supresor de la tos. Se utiliza en diversas aplicaciones médicas, incluyendo el tratamiento de afecciones neurológicas como el afecto pseudobulbar y la agitación en la enfermedad de Alzheimer . El hidrobromuro de deudextromethorfan es conocido por sus propiedades farmacológicas únicas, que incluyen actuar como antagonista del receptor NMDA y agonista del receptor sigma-1 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación del hidrobromuro de deudextromethorfan implica varios pasos. Un método incluye la reducción del octa-hidruro de isoquinolina utilizando borohidruro de potasio, seguido de ciclación con tricloruro de aluminio . Este método es rentable y adecuado para la producción industrial debido a sus condiciones de reacción moderadas y facilidad de operación .
Métodos de Producción Industrial: En entornos industriales, el hidrobromuro de deudextromethorfan se produce utilizando una ruta sintética similar. El proceso implica el uso de reactores a gran escala y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza . El producto final se obtiene típicamente como un polvo liofilizado, que luego se formula en diversas formas de dosificación .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrobromuro de deudextromethorfan experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de diversos metabolitos oxidados.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo metoxi, lo que lleva a diferentes derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de potasio se utiliza comúnmente como agente reductor.
Sustitución: Se pueden utilizar diversos agentes halogenantes para reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen dextrometorfan y sus diversos derivados, como dextrorfan .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Deudextromethorphan hydrobromide acts primarily as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist. The presence of deuterium modifies its pharmacokinetic profile, enhancing bioavailability and reducing susceptibility to metabolic degradation by cytochrome P450 enzymes, particularly CYP2D6 . This modification allows for more effective therapeutic concentrations in the central nervous system.
Treatment of Pseudobulbar Affect
This compound is part of the combination drug Nuedexta (dextromethorphan/quinidine), which is FDA-approved for treating pseudobulbar affect (PBA). PBA is characterized by involuntary emotional expressions such as laughing or crying that are disproportionate to the underlying mood, often seen in patients with neurological disorders like multiple sclerosis and amyotrophic lateral sclerosis .
Clinical Efficacy :
- A clinical trial demonstrated that Nuedexta significantly reduced PBA episodes compared to placebo, improving patient quality of life .
Agitation in Alzheimer's Disease
Recent studies have investigated this compound for managing agitation in Alzheimer's disease. A phase II trial reported that the combination significantly decreased agitation scores compared to placebo . The ongoing phase III trials aim to confirm these findings and explore its potential for broader neuropsychiatric applications .
Case Studies
Several case studies highlight the effectiveness of this compound in various conditions:
- Alzheimer's Disease : In a double-blind study involving patients with moderate to severe agitation, deudextromethorphan/quinidine demonstrated a statistically significant reduction in agitation levels over ten weeks .
- Opioid Use Disorder : Research indicated that dextromethorphan can alleviate withdrawal symptoms when combined with clonidine, suggesting its utility in substance use treatment protocols .
Comparative Data Table
Application | Compound | Indication | Study Type | Findings |
---|---|---|---|---|
Pseudobulbar Affect | Dextromethorphan/Quinidine | Emotional dysregulation | Phase III Trial | Significant reduction in episodes |
Agitation in Alzheimer's Disease | This compound | Neuropsychiatric agitation | Phase II Trial | Statistically significant decrease in agitation scores |
Opioid Withdrawal Symptoms | Dextromethorphan | Substance use disorder | Randomized Clinical Trial | Reduced severity and duration of withdrawal symptoms |
Mecanismo De Acción
El hidrobromuro de deudextromethorfan ejerce sus efectos a través de múltiples mecanismos:
Antagonismo del Receptor NMDA: Bloquea los receptores NMDA, reduciendo la neurotransmisión excitatoria.
Agonismo del Receptor Sigma-1: Activa los receptores sigma-1, que modulan la liberación de neurotransmisores y tienen efectos neuroprotectores.
Inhibición de la Recaptación de Serotonina: Inhibe la recaptación de serotonina, aumentando sus niveles en el cerebro.
Estos mecanismos contribuyen a sus efectos terapéuticos en afecciones como el afecto pseudobulbar y la agitación en la enfermedad de Alzheimer .
Compuestos Similares:
Dextrometorfan: Un supresor de la tos ampliamente utilizado con propiedades farmacológicas similares.
Dextrorfan: Un metabolito activo del dextrometorfan con un antagonismo similar del receptor NMDA.
Ketamina: Otro antagonista del receptor NMDA utilizado en la anestesia y el tratamiento de la depresión.
Unicidad: El hidrobromuro de deudextromethorfan es único debido a su combinación de antagonismo del receptor NMDA y agonismo del receptor sigma-1, lo que proporciona una gama más amplia de efectos terapéuticos en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
Dextromethorphan: A widely used cough suppressant with similar pharmacological properties.
Dextrorphan: An active metabolite of dextromethorphan with similar NMDA receptor antagonism.
Ketamine: Another NMDA receptor antagonist used in anesthesia and depression treatment.
Uniqueness: Deudextromethorphan hydrobromide is unique due to its combined NMDA receptor antagonism and sigma-1 receptor agonism, which provide a broader range of therapeutic effects compared to other similar compounds .
Actividad Biológica
Deudextromethorphan hydrobromide (AVP-786) is a deuterated derivative of dextromethorphan, primarily recognized for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric conditions, particularly agitation associated with Alzheimer's disease and other disorders. This article delves into the biological activities, pharmacokinetics, and therapeutic implications of this compound, supported by relevant data and research findings.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 1373497-18-7 |
Molecular Formula | C₁₈H₂₂D₆BrNO₂ |
Molecular Weight | 376.36 g/mol |
The compound acts as an uncompetitive antagonist at the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. Additionally, it exhibits activity at several other receptors:
- Sigma-1 receptor agonist
- Serotonin transporter (SERT) and norepinephrine transporter (NET) blocker
- Negative allosteric modulator of nicotinic acetylcholine receptors
These interactions suggest that this compound may influence neurotransmitter systems involved in mood regulation and cognitive function .
Pharmacokinetics
This compound is designed to enhance bioavailability compared to its non-deuterated counterpart. The deuteration process reduces susceptibility to cytochrome P450 (CYP2D6) metabolism, leading to increased plasma concentrations of active metabolites. This alteration allows for a more sustained therapeutic effect with potentially fewer side effects associated with drug-drug interactions .
1. Agitation in Alzheimer's Disease
AVP-786 has been investigated in clinical trials for its efficacy in treating agitation in patients with Alzheimer's disease. In a Phase III study, the compound demonstrated significant reductions in agitation scores compared to placebo, suggesting its potential as a treatment option for this challenging symptom .
2. Schizophrenia Symptoms
Research has also explored the use of this compound in addressing negative symptoms of schizophrenia. The compound's action on NMDA receptors may help alleviate some cognitive deficits associated with the disorder, although further studies are required to establish its effectiveness fully .
3. Traumatic Brain Injury
AVP-786 is under investigation for its role in managing behavioral disinhibition and agitation following traumatic brain injury. The compound's ability to modulate glutamate signaling may offer new avenues for treatment in this area .
Summary of Key Findings
The following table summarizes key findings from recent research on this compound:
Study Focus | Findings |
---|---|
Agitation in Alzheimer's | Significant reduction in agitation scores vs placebo |
Negative symptoms in Schizophrenia | Potential cognitive benefits; further studies needed |
Behavioral disinhibition post-TBI | Modulation of glutamate signaling; ongoing investigations |
Propiedades
Número CAS |
1373497-18-7 |
---|---|
Fórmula molecular |
C18H28BrNO2 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;; |
Clave InChI |
STTADZBLEUMJRG-CDZAPMPLSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
SMILES isomérico |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dextromethorphan D6 hydrobromide monohydrate; AVP-786; CTP-786; AVP786; CTP786; Deudextromethorphan hydrobromide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.